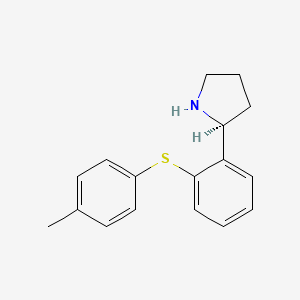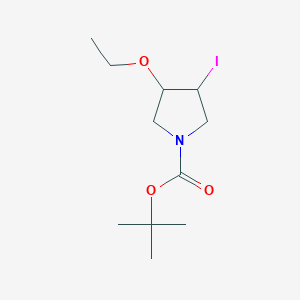
tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . This compound is characterized by the presence of an ethoxy group, an iodine atom, and a tert-butyl ester group attached to the pyrrolidine ring.
Preparation Methods
The synthesis of tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 3-iodopyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and selectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The presence of the iodine atom and the tert-butyl ester group can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
tert-Butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate can be compared with other similar compounds such as:
tert-Butyl 3-iodopyrrolidine-1-carboxylate: Lacks the ethoxy group, which may affect its reactivity and biological activity.
tert-Butyl 3-((3-iodopyridin-4-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a pyridine ring instead of an ethoxy group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C11H20INO3 |
|---|---|
Molecular Weight |
341.19 g/mol |
IUPAC Name |
tert-butyl 3-ethoxy-4-iodopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H20INO3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
TWGGSRHKPKSGMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CN(CC1I)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-6-methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-9-carbaldehyde](/img/structure/B13334802.png)

![3-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13334811.png)
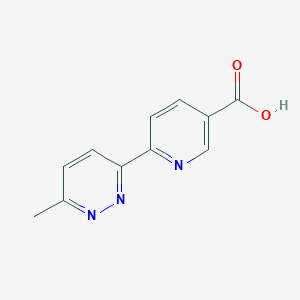
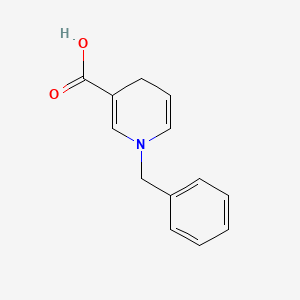
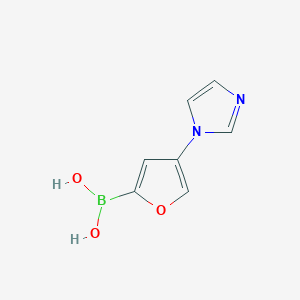
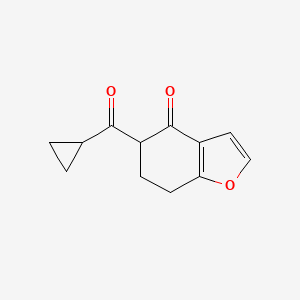
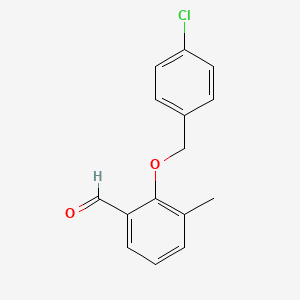
![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)
![5-Methanesulfonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B13334870.png)



